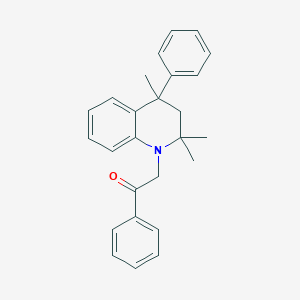

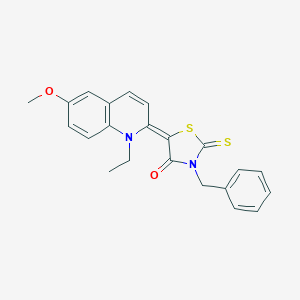

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide, also known as MIT-44, is a synthetic compound that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a critical pathway in the development and progression of cancer.

Applications De Recherche Scientifique

Overview

The compound 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide does not directly appear in the reviewed literature. However, research on related compounds provides valuable insights into the potential applications and mechanisms of action that could be relevant. This includes studies on the degradation of pharmaceutical compounds, indoleamine-2,3-dioxygenase (IDO) inhibitors for cancer therapy, and the environmental impact and removal strategies of acetaminophen, a widely used analgesic.

Degradation and Environmental Impact

Advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen (ACT) from aqueous mediums, generating various by-products and elucidating degradation pathways. This process is significant for environmental protection, considering the potential biotoxicity of pharmaceutical compounds and their by-products in water sources (Qutob et al., 2022).

Cancer Therapy

Indoleamine-2,3-dioxygenase (IDO) is an enzyme involved in tryptophan metabolism, playing a role in immune evasion by tumors. Inhibitors targeting IDO, such as 1-methyltryptophan, have shown promise in cancer therapy by potentially reversing immunosuppression and enhancing anti-tumor immunity. However, the complexity of IDO's role in cancer biology suggests that a deeper understanding is necessary for the effective application of these inhibitors (Löb et al., 2009).

Antioxidant Activity and Toxicity

Synthetic phenolic antioxidants (SPAs) have seen widespread use due to their ability to prevent oxidative damage, with applications ranging from food preservation to cosmetics. Despite their benefits, concerns regarding their potential toxicity, environmental persistence, and human exposure pathways have been raised, indicating the need for safer and more sustainable antioxidant alternatives (Liu & Mabury, 2020).

Propriétés

IUPAC Name |

2-(2,3-dioxoindol-1-yl)-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11-5-4-6-12(9-11)18-15(20)10-19-14-8-3-2-7-13(14)16(21)17(19)22/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYQTGGBFCQOTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-pentyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B412179.png)

![Diisobutyl 2,2'-bis[4-quinolinecarboxylate]](/img/structure/B412184.png)

![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412185.png)

![3-[1,1'-biphenyl]-4-yl-4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole](/img/structure/B412186.png)

![(4-tert-butylphenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B412190.png)

![1-phenyl-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B412194.png)

![N-(2,5-dimethylphenyl)-N-(11H-indeno[1,2-b]quinolin-11-ylidene)amine](/img/structure/B412195.png)